molecular formula C5H9NO2S B1242433 (S)-thiomorpholine-3-carboxylic acid CAS No. 73401-53-3

(S)-thiomorpholine-3-carboxylic acid

Cat. No.: B1242433
CAS No.: 73401-53-3
M. Wt: 147.2 g/mol
InChI Key: JOKIQGQOKXGHDV-SCSAIBSYSA-N
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Description

Significance of Sulfur-Containing Heterocycles in Organic Synthesis

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, form the largest class of organic molecules. nih.gov Those that include sulfur and nitrogen atoms are of particular interest due to their prevalence in biologically active compounds and their unique physicochemical properties. nih.govopenmedicinalchemistryjournal.com Sulfur-containing heterocycles are core components in a vast number of pharmaceuticals, agrochemicals, and advanced materials. bookpi.orgnih.gov The presence of the sulfur atom, with its different electronegativity and size compared to carbon, imparts distinct structural and electronic characteristics to the ring system. nih.gov This often translates into significant biological activity, making these scaffolds "privileged structures" in drug discovery. researchgate.net Consequently, the development of synthetic methods to create and modify sulfur-nitrogen heterocycles is a vibrant and essential area of chemical research. openmedicinalchemistryjournal.comresearchgate.net

Role of Chiral Cyclic Amino Acids as Molecular Scaffolds

Chirality, or "handedness," is a fundamental property in molecular biology, as the building blocks of life—amino acids and sugars—are chiral. Chiral cyclic amino acids are non-naturally occurring building blocks that chemists use to create novel peptides and other complex molecules. nih.govnih.gov By incorporating a cyclic structure, the conformational flexibility of the amino acid is significantly reduced. researchgate.netrsc.org This rigidity is highly desirable in drug design, as it allows for the creation of peptidomimetics—molecules that mimic the structure of natural peptides—with more predictable shapes. researchgate.netrsc.org A well-defined conformation can lead to enhanced binding affinity and selectivity for biological targets like enzymes and receptors, while also improving stability against degradation in the body. nih.gov

Overview of Research Trajectories for (S)-Thiomorpholine-3-carboxylic Acid

Research involving this compound primarily leverages its identity as a conformationally constrained, chiral amino acid. A major research trajectory is its use as a versatile building block in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications, particularly for neurological disorders. chemimpex.comchemimpex.com Another significant area of investigation is its incorporation into peptide chains to create peptidomimetics. nih.gov By replacing a natural amino acid with this rigid scaffold, researchers can study how specific conformations influence biological activity. Furthermore, its unique structure is being explored in materials science for the development of novel polymers and as a ligand in coordination chemistry. chemimpex.com Studies also delve into its biochemical properties, such as its role as a cyclized analog of other molecules and its interaction with enzymes. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-thiomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKIQGQOKXGHDV-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC[C@@H](N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429535
Record name (S)-thiomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73401-53-3
Record name (S)-thiomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for S Thiomorpholine 3 Carboxylic Acid and Its Enantiomers

Stereoselective Synthesis Approaches

The asymmetric synthesis of the thiomorpholine-3-carboxylic acid core relies on establishing a defined stereochemistry at the carbon atom adjacent to the nitrogen. This is achieved through several sophisticated strategies that guide the formation of the desired enantiomer.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliary-mediated synthesis is a powerful strategy where a chiral molecule is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgmdpi.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. While direct application to (S)-thiomorpholine-3-carboxylic acid is not extensively documented in readily available literature, the principles can be illustrated through the synthesis of related chiral β-amino acids using well-established auxiliaries like Evans oxazolidinones. wikipedia.orgrsc.orgyoutube.comresearchgate.net

The general approach involves acylating a chiral oxazolidinone, such as one derived from an amino alcohol, with a fragment that will become part of the thiomorpholine (B91149) ring. mdpi.com The bulky substituents on the auxiliary sterically hinder one face of the resulting enolate, directing electrophilic attack to the opposite face with high diastereoselectivity. Subsequent cyclization and cleavage of the auxiliary would yield the chiral thiomorpholine derivative. For instance, a strategy could involve the diastereoselective alkylation of an N-acylated Evans auxiliary, followed by a series of transformations to form the heterocyclic ring and then release the chiral acid. rsc.org

Table 1: Common Chiral Auxiliaries and Their Applications This table is illustrative of the types of auxiliaries that could be applied to this synthesis.

Chiral Auxiliary Typical Application Removal Conditions
Evans Oxazolidinones Asymmetric Aldol Reactions, Alkylations Acidic or basic hydrolysis, Reductive cleavage (e.g., LiBH₄)
Camphorsultams Asymmetric Diels-Alder, Alkylations Hydrolysis (LiOH), Reductive cleavage

Asymmetric Catalysis in Thiomorpholine Ring Formation

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. rsc.org Key strategies applicable to the synthesis of chiral heterocycles include the asymmetric hydrogenation of prochiral precursors.

A relevant approach is the rhodium-catalyzed asymmetric hydrogenation of unsaturated cyclic enamides. hilarispublisher.comrsc.org For the synthesis of this compound, a precursor such as a 3,4-dihydro-1,4-thiazine-3-carboxylic acid derivative could be hydrogenated. Chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are crucial for inducing enantioselectivity. nih.govrsc.org The chiral catalyst-substrate complex positions the precursor in a way that hydrogen is delivered preferentially to one face of the double bond, establishing the stereocenter at the C3 position with high enantiomeric excess (ee). While specific examples for dehydromorpholine-3-carboxylic acid derivatives exist, this methodology is broadly applicable. nih.gov

Table 2: Examples of Asymmetric Hydrogenation for Chiral Heterocycles This table presents data for related structures to illustrate the potential of the methodology.

Substrate Type Catalyst System Product Type Enantiomeric Excess (ee)
Exocyclic α,β-Unsaturated Lactams Rh/Bisphosphine-Thiourea α-Chiral Cyclic Lactams up to 99%
Tetrasubstituted β-Acetoxy-α-enamido Esters Rhodium/Chiral Ligand Chiral β-Acetoxy-α-amido Esters up to >99% rsc.org

Biocatalytic Reduction and Enantioselective Transformations

Biocatalysis utilizes enzymes to perform highly selective chemical transformations under mild conditions. For the synthesis of chiral thiomorpholines, imine reductases (IREDs) have proven to be highly effective. nih.govresearchgate.netnih.govnih.gov

This methodology involves the asymmetric reduction of a prochiral cyclic imine precursor, specifically a 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid. researchgate.net The IRED, using a cofactor such as NADPH, delivers a hydride to the C=N double bond with exceptional stereocontrol, yielding the desired this compound. nih.govnih.gov A cofactor regeneration system, often employing a glucose dehydrogenase (GDH) and glucose, is used to recycle the expensive NADPH, making the process more economically viable. nih.govresearchgate.net This biocatalytic approach leads to high conversions and excellent enantioselectivities, often exceeding 99% ee. researchgate.net

Table 3: Biocatalytic Reduction of Dihydrothiazine Precursors using Imine Reductases (IREDs)

Substrate Precursor Enzyme Cofactor System Product Enantiomeric Excess (ee) Conversion
5,6-Dihydro-2H-1,4-thiazine-3-carboxylic acid Imine Reductase (IRED) NADPH/GDH-Glucose This compound >99% nih.govresearchgate.net High nih.gov

Polymer-Supported and Solid-Phase Synthesis Protocols

Solid-phase synthesis offers significant advantages for library generation and purification by immobilizing the starting material on a polymer resin, allowing for the easy removal of excess reagents and byproducts through simple filtration. nih.govresearchgate.net

Immobilized Precursors and Resin-Based Approaches

The solid-phase synthesis of thiomorpholine-3-carboxylic acid derivatives typically starts with the immobilization of a protected cysteine amino acid onto a suitable resin. nih.govresearchgate.net A common choice is Fmoc-Cys(Trt)-OH anchored to a Wang resin or a similar 4-alkoxybenzyl alcohol resin. sigmaaldrich.combachem.com The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group, while the trityl (Trt) group protects the thiol side chain.

Once the cysteine is anchored to the solid support, the synthesis proceeds with the removal of the Fmoc group, followed by N-alkylation and/or N-acylation/sulfonylation of the secondary amine to build the thiomorpholine precursor on the resin. nih.govresearchgate.net

Cleavage and Stereochemical Control in Solid-Phase Syntheses

The final step in solid-phase synthesis is the cleavage of the target molecule from the resin support. For thiomorpholine-3-carboxylic acid, this step is crucial for both deprotection and the stereochemical outcome. nih.govresearchgate.net A cleavage cocktail containing trifluoroacetic acid (TFA) is used to break the ester linkage to the resin and remove acid-labile protecting groups like trityl. nih.govresearchgate.net

Crucially, the inclusion of a silane (B1218182) reducing agent, such as triethylsilane (TES) or triisopropylsilane (B1312306) (TIPS), in the cleavage cocktail leads to the stereoselective reduction of the dihydrothiazine intermediate formed on the resin to the final thiomorpholine ring. nih.govresearchgate.netnih.govorganic-chemistry.orgresearchgate.net The silane acts as a hydride donor in the strongly acidic TFA environment, and the stereochemistry of this reduction is controlled, yielding a specific configuration at the newly formed C3 chiral center. nih.govresearchgate.net This method allows for the generation of thiomorpholine-3-carboxylic acids with defined stereochemistry directly upon cleavage from the solid support. nih.gov

Table 4: Key Components in Solid-Phase Synthesis of Thiomorpholine-3-Carboxylic Acid

Component Example/Specification Function
Resin Wang Resin, 2-Chlorotrityl chloride resin Solid support for synthesis nih.govsigmaaldrich.com
Immobilized Precursor Fmoc-Cys(Trt)-OH Starting amino acid with orthogonal protection nih.gov
Cleavage Reagent Trifluoroacetic Acid (TFA) Cleaves product from resin, removes acid-labile protecting groups nih.govresearchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a powerful approach to molecular complexity from simple starting materials in a single step, enhancing synthetic efficiency. Their application to heterocyclic synthesis is well-established, with potential adaptations for thiomorpholine scaffolds.

While direct synthesis of the thiomorpholine-3-carboxylic acid core via classic MCRs is not widely reported, the principles of the Ugi and Passerini reactions offer a viable platform for accessing related structures or precursors.

The Passerini three-component reaction (P-3CR) combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgresearchgate.netorganic-chemistry.org The reaction is believed to proceed through a cyclic, non-ionic transition state, particularly in aprotic solvents. organic-chemistry.org

The general mechanism for the Passerini Reaction is as follows:

Reactants: Isocyanide, Aldehyde/Ketone, Carboxylic Acid

Product: α-Acyloxy amide

Mechanism: The reaction typically involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide. wikipedia.org This is followed by an intramolecular acyl group transfer (Mumm rearrangement) to yield the final product. wikipedia.org

The Ugi four-component reaction (U-4CR) is a related process that involves a primary amine in addition to the components of the Passerini reaction. youtube.comthieme.com The product is an α-acylamino amide. youtube.com The mechanism begins with the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. youtube.com This activated iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate and a subsequent Mumm rearrangement to furnish the final bis-amide product. youtube.com

Adaptation of these reactions for thiomorpholine synthesis could be envisioned through two main strategies:

Pre-functionalized Substrates: Employing a starting material that contains a thiol group alongside one of the requisite functional groups (e.g., a mercapto-aldehyde or a mercapto-amine). The MCR would proceed as usual, followed by a separate intramolecular cyclization step (e.g., S-alkylation) to form the thiomorpholine ring.

Intramolecular MCR: Designing a substrate that contains two of the required functional groups, leading to a tandem MCR-cyclization sequence. For instance, a molecule containing both a thiol and a carboxylic acid could potentially undergo an intramolecular Passerini-type reaction with an aldehyde and isocyanide to directly form a lactone, which could be further transformed.

These MCRs are highly valued for their ability to rapidly generate diverse molecular libraries from readily available starting materials. youtube.comyoutube.com

Tandem, or telescoped, reactions provide an efficient pathway to the thiomorpholine core by combining multiple transformations into a single, continuous process without isolating intermediates. A notable example is the continuous flow synthesis of the parent thiomorpholine ring. nih.gov This process involves a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, which are low-cost starting materials. nih.gov This initial step, catalyzed by an inexpensive organic photocatalyst like 9-fluorenone, quantitatively yields a half-mustard intermediate. nih.gov This reactive intermediate is not isolated but is directly subjected to a base-mediated cyclization to afford the thiomorpholine ring. nih.gov

Novel Ring Construction Methodologies

Constructing the thiomorpholine ring itself is the cornerstone of synthesizing the target molecule. Strategies often rely on building the ring from acyclic precursors or leveraging naturally chiral starting materials like cysteine.

The most direct methods for constructing the thiomorpholine ring involve the cyclization of a linear precursor containing the necessary sulfur and nitrogen atoms separated by two carbon fragments. A highly convergent and stereospecific approach starts with L-cysteine. mdpi.com In this strategy, the chirality at the future C3 position and the carboxylic acid moiety are already present in the starting material. The reaction of L-cysteine with a suitable C2-dielectrophile, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane, under basic conditions leads to the formation of the this compound ring via sequential S-alkylation and N-alkylation.

Alternative routes to the thiomorpholine core have also been developed. One such method involves the reaction of ethyl mercaptoacetate (B1236969) with aziridine, which generates thiomorpholin-3-one (B1266464). nih.gov This ketone precursor can then be subjected to further functional group manipulations to yield the desired carboxylic acid.

Starting MaterialsKey TransformationProductReference
L-Cysteine, 1,2-DihaloethaneIntramolecular S- and N-alkylationThis compound mdpi.com
Ethyl mercaptoacetate, AziridineCyclizationThiomorpholin-3-one nih.gov
Cysteamine hydrochloride, Vinyl chloridePhotochemical thiol-ene followed by cyclizationThiomorpholine nih.gov

While starting from cysteine is often preferred for efficiency, the carboxylic acid group can also be installed onto a pre-formed thiomorpholine ring through functional group interconversions. This approach offers flexibility if a substituted thiomorpholine ring is assembled first from non-amino acid precursors.

For example, if thiomorpholin-3-one is synthesized as described previously, it can serve as a key intermediate. nih.gov The amide within the ring can be reduced, often with powerful reducing agents like lithium aluminum hydride (LiAlH₄), to yield the corresponding amine. If the synthesis is designed to start with a precursor like 3-hydroxymethylthiomorpholine, a standard oxidation protocol can be used to generate the carboxylic acid. This two-step oxidation, first to the aldehyde and then to the carboxylic acid, can be accomplished with a variety of reagents (e.g., PCC or Swern oxidation followed by Pinnick oxidation) to avoid over-oxidation.

However, these multi-step interconversions are often lower yielding and less atom-economical than strategies that carry the carboxylic acid through the synthesis from a chiral pool starting material like L-cysteine.

Diastereoselective and Enantioselective Hydrogenation Routes

For syntheses that generate an unsaturated precursor, such as a 3,6-dihydro-2H-1,4-thiazine, the final and crucial step is the stereoselective reduction of the C=N or C=C double bond to establish the final stereocenters.

A powerful method for achieving this involves the stereoselective reduction of a dihydrothiazine intermediate derived from L-cysteine. In a solid-phase synthesis approach, Fmoc-Cys(Trt)-OH is immobilized on a resin and elaborated into an N-acyl dihydrothiazine precursor. nih.govresearchgate.net The key stereoselective reduction occurs during cleavage from the solid support. The inclusion of a silane reducing agent, such as triethylsilane (TES), in the acidic cleavage cocktail (trifluoroacetic acid) leads to the direct formation of the corresponding thiomorpholine-3-carboxylic acid with a specific configuration at the newly formed chiral center. nih.govresearchgate.net

More recently, biocatalytic methods using imine reductases (IREDs) have been employed for the asymmetric reduction of prochiral 3,6-dihydro-2H-1,4-thiazine substrates. researchgate.net These enzymatic reductions proceed with high conversion rates and excellent enantioselectivities (up to 99% ee), offering a green and highly selective alternative to traditional chemical methods. researchgate.net

Catalytic hydrogenation using transition metal complexes is another viable strategy. While direct examples for dihydrothiazine-carboxylic acids are sparse, related systems like benzothiazine dehydroamino acid esters have been successfully hydrogenated. beilstein-journals.org These reactions often employ rhodium catalysts paired with chiral phosphine ligands, such as (R)-BINAP, to induce high stereoselectivity. beilstein-journals.org The choice of metal, ligand, and reaction conditions is critical to achieving high diastereomeric and enantiomeric excess.

PrecursorReagent/CatalystKey FeatureProduct StereochemistryReference
Resin-bound DihydrothiazineTFA, Triethylsilane (TES)Stereoselective reduction during cleavageSpecific configuration at new stereocenter nih.govresearchgate.net
Dihydro-2H-1,4-thiazineImine Reductase (IRED), NADPHBiocatalytic asymmetric reductionHigh enantioselectivity (up to 99% ee) researchgate.net
Benzothiazine dehydroamino esterRh(COD)₂BF₄, Chiral Ligand (e.g., BINAP)Asymmetric catalytic hydrogenationHigh stereoselectivity beilstein-journals.org

Chemical Reactivity and Derivatization of S Thiomorpholine 3 Carboxylic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the introduction of a wide array of functional groups through well-established chemical transformations.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters or amides is a fundamental strategy for modifying the properties of (S)-thiomorpholine-3-carboxylic acid, often as a key step in the synthesis of more complex target molecules.

Esterification is typically achieved through reactions with alcohols under acidic conditions (Fischer esterification) or by using alkylating agents. For instance, the formation of simple alkyl esters, such as the ethyl ester, can be accomplished using standard methods. scbt.com More complex esters, like the tert-butyldimethylsilyl (t-BDS) ester, have been prepared for analytical purposes, such as for gas chromatography/mass spectrometry analysis, highlighting the utility of this transformation. nih.gov

Amidation involves coupling the carboxylic acid with a primary or secondary amine. Due to the low reactivity of the carboxylate that forms in the presence of a basic amine, this transformation often requires the use of a coupling agent to activate the carboxylic acid. peptide.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) are effective for this purpose. peptide.comacs.org These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the corresponding amide. acs.org

Table 1: Common Reagents for Esterification and Amidation Click on a reagent to learn more about its general application.

TransformationReagent ClassSpecific Example(s)Purpose
EsterificationAlcohol + Acid CatalystEthanol (B145695), HClForms simple alkyl esters like ethyl esters. scbt.com
Silylating Agenttert-Butyldimethylsilyl chlorideForms silyl (B83357) esters for analytical derivatization. nih.gov
AmidationCarbodiimide Coupling AgentDicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC) acs.orgActivates the carboxylic acid to facilitate amide bond formation. peptide.com

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO2), is a synthetically important reaction. However, for simple carboxylic acids like this compound, this transformation does not typically occur upon heating alone. masterorganicchemistry.com The reaction generally requires a carbonyl group at the β-position to the carboxyl group to facilitate a cyclic transition state. masterorganicchemistry.comyoutube.com

While direct chemical decarboxylation is challenging, a biological pathway for the transformation of L-thiomorpholine-3-carboxylic acid (the L-isomer corresponding to the (S)-enantiomer) has been identified. In rat kidney cytosol, the enzyme L-amino acid oxidase catalyzes the oxidation of the parent molecule to form an imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid. nih.gov This bioactivation step represents an enzymatic pathway that modifies the core structure, which is a key event preceding potential downstream metabolic processes that could involve decarboxylation. nih.govelsevierpure.com

Modifications of the Thiomorpholine (B91149) Ring Heteroatoms

The nitrogen and sulfur atoms within the thiomorpholine ring are key sites for chemical modification, enabling the synthesis of a diverse range of derivatives with varied electronic and steric properties.

Sulfur Oxidation Reactions (Sulfoxides and Sulfones)

The sulfur atom in the thiomorpholine ring can be selectively oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. This oxidation proceeds in a stepwise manner, allowing for the isolation of the intermediate sulfoxide if desired. This transformation is significant as it introduces polarity and hydrogen-bonding capabilities at the sulfur position.

Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide. organic-chemistry.orgmdpi.comderpharmachemica.com The use of one equivalent of the oxidizing agent under controlled temperature conditions typically yields the sulfoxide as the major product. The oxidation of the related S-aminoethyl-L-cysteine ketimine, which cyclizes to a thiomorpholine derivative, has been shown to produce the corresponding sulfoxide. Further oxidation with an excess of the oxidizing agent leads to the formation of the sulfone, such as 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid 1,1-dioxide. sigmaaldrich.com

Table 2: Common Reagents for Sulfur Oxidation Click on a reagent to learn more about its general application.

ReagentProduct (with 1 equiv.)Product (with >2 equiv.)
meta-Chloroperoxybenzoic acid (m-CPBA) organic-chemistry.orgderpharmachemica.comThis compound S-oxideThis compound S,S-dioxide
Hydrogen Peroxide (H₂O₂) mdpi.comorganic-chemistry.orgThis compound S-oxideThis compound S,S-dioxide

Nitrogen Acylation and Protection Strategies

The secondary amine in the thiomorpholine ring is a nucleophilic center that can be readily acylated or protected with a variety of reagents. Nitrogen protection is a critical strategy in multi-step syntheses to prevent unwanted side reactions while other parts of the molecule are being modified.

Commonly used protecting groups for the nitrogen atom include the fluorenylmethyloxycarbonyl (Fmoc) and nitrobenzenesulfonyl (nosyl) groups. acs.orgiris-biotech.detotal-synthesis.com For example, in solid-phase synthesis, the nitrogen can be protected with an Fmoc group, which is stable to acidic conditions but can be removed with a base like piperidine (B6355638). acs.orgtotal-synthesis.comresearchgate.net Alternatively, sulfonylation with reagents like 4-nitrobenzenesulfonyl chloride (4-Nos-Cl) yields a nosyl-protected amine. acs.orgacs.org The nosyl group is robust but can be cleaved under specific nucleophilic conditions, for example, using a thiol. thieme-connect.de These orthogonal protection strategies are essential for the selective synthesis of complex derivatives. acs.orgnih.gov

Table 3: Common Nitrogen Protecting Groups Click on a group to learn more about its properties.

Protecting GroupAbbreviationIntroduction Reagent ExampleCleavage Condition Example
FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu total-synthesis.comPiperidine in DMF total-synthesis.com
o-NitrobenzenesulfonylNosylo-Nitrobenzenesulfonyl chloride thieme-connect.deThiophenol and base thieme-connect.de
4-Nitrobenzenesulfonyl4-Nos4-Nitrobenzenesulfonyl chloride acs.orgacs.orgThiol-based reagents thieme-connect.de

Stereochemical Control During Derivatization

Maintaining the stereochemical integrity of the chiral center at the C3 position is paramount when synthesizing enantiomerically pure derivatives of this compound. Research in the field has demonstrated that high levels of stereochemical control can be achieved.

In polymer-supported syntheses used to create libraries of thiomorpholine derivatives, the stereochemistry of the final product can be carefully controlled. acs.orgresearchgate.netnih.gov For instance, the synthesis of thiomorpholine-3-carboxylic acids from immobilized Fmoc-Cys(Trt)-OH has been shown to be stereoselective. acs.orgresearchgate.net The inclusion of a reducing agent like triethylsilane (TES) during the cleavage from the solid support can lead to the stereoselective formation of the saturated thiomorpholine ring. acs.orgresearchgate.net Detailed stereochemical studies of these reactions have confirmed the specific configuration of the products, demonstrating that derivatization can be performed without racemization of the original C3 stereocenter and can even set the stereochemistry of newly formed chiral centers in a predictable manner. acs.orgacs.org This control is crucial for the development of pharmacologically active agents where biological activity is often dependent on a single enantiomer. masterorganicchemistry.com

S Thiomorpholine 3 Carboxylic Acid As a Versatile Chiral Building Block

Incorporation into Peptidomimetics and Constrained Cyclic Structures

The rigid framework of (S)-thiomorpholine-3-carboxylic acid makes it an excellent scaffold for designing peptidomimetics. By incorporating this moiety, chemists can introduce conformational constraints into peptide chains, which can lead to enhanced receptor selectivity, improved metabolic stability, and better oral bioavailability.

This compound serves as a constrained isostere for natural amino acids like proline and cysteine in dipeptide mimics. Its rigid ring structure locks the peptide backbone into a specific conformation, which is a crucial strategy in drug design to enhance binding affinity to biological targets. This approach has been particularly relevant in the development of enzyme inhibitors.

For instance, the thiomorpholine (B91149) scaffold is found in inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key target in the management of type 2 diabetes. jchemrev.com In these structures, the thiomorpholine ring, coupled with other amino acid fragments, mimics the natural dipeptide substrate of the enzyme, leading to potent and selective inhibition. jchemrev.comjchemrev.com The synthesis typically involves standard peptide coupling reactions where the nitrogen of the this compound is acylated by another amino acid, forming a stable peptide bond. jchemrev.com

Table 1: this compound as a Mimic for Natural Amino Acids
Chiral Building BlockStructureNatural Amino Acid MimickedKey Structural Feature
This compoundS-Thiomorpholine-3-carboxylic acidProline, CysteineConstrained six-membered heterocyclic ring containing sulfur, introduces a specific turn in a peptide chain.
L-ProlineL-Proline-Constrained five-membered ring, induces a "beta-turn" conformation.
L-CysteineL-Cysteine-Contains a thiol group capable of forming disulfide bridges.

While this compound is a key component of constrained cyclic structures, its direct use as a substrate for subsequent macrocyclization or ring expansion reactions is not a widely documented strategy. The chemical literature more frequently describes the synthesis of the thiomorpholine ring itself as the cyclization step. jchemrev.com For example, syntheses often start from L-cysteine, where an intramolecular reaction forms the stable six-membered ring. researchgate.netnih.gov

The stability of the thiomorpholine ring makes it a reliable endpoint rather than a starting point for ring expansion. Methodologies for forming the related morpholine (B109124) ring often involve the cyclization of an acyclic precursor, highlighting the thermodynamic favorability of forming the six-membered heterocycle. nih.gov Although general methods for ring expansion of other heterocyclic systems exist, such as thiol-mediated cascades that convert indoles into quinolines, their application to the thiomorpholine scaffold remains an area for future exploration. nih.gov

Role in the Synthesis of Complex Heterocyclic Systems

The thiomorpholine ring serves as a foundational scaffold upon which more complex heterocyclic systems can be built. Its functional groups—the secondary amine and the carboxylic acid—provide two reactive handles for elaboration into fused, spiro, and bridged structures.

This compound is a valuable precursor for creating fused polycyclic systems. A common strategy involves solid-phase synthesis, where the thiomorpholine unit is anchored to a resin and subsequently elaborated. For example, methodologies developed for other amino acids, such as serine, can be adapted. In these syntheses, the nitrogen of the amino acid is alkylated and acylated, followed by cleavage from the resin, which triggers cyclization to form a fused system, such as a benzodiazepine-dione. researchgate.net

Applying this logic, this compound, derived from L-cysteine, can be N-acylated with a suitably substituted aromatic acid (like 2-nitrobenzoic acid) and then undergo further reactions to build an additional ring fused to the thiomorpholine core. researchgate.net This approach allows for the stereocontrolled synthesis of complex polycyclic scaffolds that are of significant interest in medicinal chemistry.

Spirocyclic and bridged heterocyclic systems represent unique three-dimensional structures in chemistry, prized for their novelty and presence in natural products. nih.govthieme-connect.de While the direct conversion of this compound into spiro or bridged systems is not extensively reported, the thiomorpholine moiety itself can be a component of such architectures. For example, related cyclic amines like piperidine (B6355638) have been successfully used to create spirocyclic compounds. acs.org

General methods for spirocycle synthesis often involve intramolecular coupling or cycloaddition reactions. nih.govnih.gov In principle, the carboxylic acid and secondary amine of this compound could be functionalized with appropriate reacting partners to facilitate an intramolecular cyclization, leading to a spiro center at the C-2 or C-4 position. Similarly, the synthesis of N-bridged heterobicycles often proceeds via the oxidation of precursors containing two heterocyclic nitrogen atoms, a strategy that could potentially be adapted for thiomorpholine derivatives. google.com

Application in Asymmetric Synthesis of Enantiopure Compounds

The primary value of this compound in asymmetric synthesis lies in its nature as an enantiopure building block. Its pre-defined stereocenter at the C-3 position, which originates from a chiral pool starting material like L-cysteine, allows chemists to introduce chirality into a target molecule from the outset.

The stereoselective synthesis of thiomorpholine-3-carboxylic acid derivatives has been achieved using solid-phase techniques. Starting from immobilized Fmoc-Cys(Trt)-OH, a sequence of N-alkylation and N-acylation, followed by cleavage with a reducing agent like triethylsilane (TES), results in the stereoselective formation of the thiomorpholine ring. researchgate.netnih.gov The inclusion of the reducing agent is critical for controlling the configuration of the newly formed C-3 chiral center. researchgate.net This method provides reliable access to the enantiomerically pure scaffold for further synthetic transformations. Once incorporated into a larger molecule, the fixed (S)-configuration of the thiomorpholine unit can influence the stereochemical outcome of subsequent reactions at other sites in the molecule, a process known as substrate-controlled synthesis.

Table 2: Key Findings in the Stereoselective Synthesis of Thiomorpholine-3-Carboxylic Acid Derivatives
Starting MaterialKey Reagents/MethodProductKey OutcomeReference
Immobilized Fmoc-Cys(Trt)-OHSolid-phase synthesis; Trifluoroacetic acid (TFA); Triethylsilane (TES)This compound derivativesStereoselective formation of the C-3 chiral center with a specific configuration. researchgate.netnih.gov

Academic Applications Beyond Synthetic Building Block Utility

Research in Supramolecular Chemistry and Self-Assembly Processes

The study of (S)-thiomorpholine-3-carboxylic acid in the context of supramolecular chemistry is an emerging area of interest. Researchers are drawn to its potential to form well-defined, non-covalently linked architectures. The interplay of its functional groups is key to understanding its behavior in self-assembly processes.

Furthermore, the chirality of the molecule can introduce stereospecific interactions, leading to the formation of homochiral or heterochiral assemblies. The study of these interactions is fundamental to understanding how molecular-level information is translated into macroscopic properties.

The ability of this compound to engage in predictable non-covalent interactions makes it a candidate for the design of novel supramolecular scaffolds. These scaffolds can serve as templates for the organization of other molecules or as frameworks for the construction of functional materials. For instance, the formation of one-dimensional chains or two-dimensional sheets through hydrogen bonding networks has been a subject of theoretical and experimental investigation.

The conformation of the thiomorpholine (B91149) ring, which can adopt chair or boat-like conformations, adds another layer of complexity and potential for control over the resulting supramolecular architecture. By modifying the substituents on the ring or by introducing co-forming molecules, it may be possible to tune the geometry and dimensionality of the self-assembled structures.

Investigation as a Ligand in Organometallic Chemistry

The presence of both a hard nitrogen donor and a soft sulfur donor, in addition to the carboxylate group, makes this compound a versatile ligand for a range of metal ions. In organometallic chemistry, the study of such ligands is crucial for the development of new catalysts, materials, and sensors.

The coordination chemistry of this ligand is expected to be rich, with the potential for it to act as a bidentate or even a tridentate ligand, depending on the metal center and reaction conditions. The chiral nature of the ligand is also of significant interest, as it can lead to the formation of chiral metal complexes with potential applications in asymmetric catalysis. Academic studies in this area would focus on the synthesis, characterization, and reactivity of these organometallic complexes, exploring how the ligand influences the electronic and steric properties of the metal center.

Fundamental Studies in Organocatalysis

The field of organocatalysis, where small organic molecules are used to accelerate chemical reactions, represents another promising avenue for the academic exploration of this compound. Its structure incorporates both a secondary amine and a carboxylic acid, functionalities that are commonly found in amino acid-based organocatalysts.

Conformational Analysis and Computational Chemistry Studies

Theoretical Investigations of Ring Conformation and Stereoisomerism

The thiomorpholine (B91149) ring, a six-membered heterocycle containing both sulfur and nitrogen atoms, can adopt several conformations. Computational studies on thiomorpholine and its derivatives have shown that the chair conformation is generally the most stable. In this arrangement, the substituents on the ring atoms can be either axial or equatorial. For (S)-thiomorpholine-3-carboxylic acid, the carboxylic acid group at the C-3 position introduces a chiral center, leading to stereoisomerism.

Theoretical investigations can be employed to determine the relative energies of different conformers and stereoisomers. By using computational methods, it is possible to model the flipping of the ring and the rotation of the carboxylic acid group to identify the most stable three-dimensional structure. The presence of the sulfur atom and the carboxylic acid group can lead to specific intramolecular interactions that influence the conformational preferences.

Computational techniques can be used to screen for stable conformers, such as the anti and syn stereoisomers that arise from the ring flipping. cwu.edu These studies are crucial for understanding the molecule's shape and how it might interact with biological targets.

Quantum Mechanical Calculations of Reactivity and Electronic Properties

Quantum mechanical methods, such as Density Functional Theory (DFT), are invaluable for understanding the reactivity and electronic properties of molecules. mdpi.comnih.govmdpi.com These calculations can provide detailed information about the electron distribution, molecular orbitals, and electrostatic potential of this compound.

Key electronic properties that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and the HOMO-LUMO gap are important indicators of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of chemical reactions.

Atomic Charges: Calculating the partial charges on each atom can provide further insight into the molecule's reactivity.

These quantum mechanical calculations can help in understanding the molecule's behavior in chemical reactions and its potential interactions with other molecules. For instance, the reactivity of the carboxylic acid group and the nitrogen and sulfur heteroatoms can be assessed.

Below is a table summarizing some of the key electronic properties of this compound that can be determined through computational chemistry.

PropertyDescription
HOMO Energy Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, an indicator of chemical reactivity and stability.
Ionization Potential The minimum energy required to remove an electron from the molecule.
Electron Affinity The energy released when an electron is added to the molecule.
Electronegativity A measure of the atom's ability to attract shared electrons to itself.
Chemical Hardness A measure of the molecule's resistance to change in its electron distribution.
Dipole Moment A measure of the separation of positive and negative charges in the molecule, indicating its overall polarity.

Predictive Modeling for Synthetic Pathway Design

Computer-Aided Synthesis Planning (CASP) has become an essential tool in modern organic chemistry for designing efficient synthetic routes to target molecules. tum.delabmanager.comresearchgate.net For a molecule like this compound, predictive modeling can be used to identify potential starting materials and reaction steps.

CASP programs utilize databases of known chemical reactions and algorithms to work backward from the target molecule to simpler, commercially available precursors in a process called retrosynthesis. researchgate.net These tools can propose multiple synthetic pathways, which can then be evaluated by chemists for feasibility, cost-effectiveness, and stereoselectivity. labmanager.com

The general workflow for predictive modeling in synthetic pathway design includes:

Target Molecule Input: The structure of this compound is provided to the software.

Retrosynthetic Analysis: The program breaks down the target molecule into simpler precursors by applying known chemical transformations in reverse.

Pathway Generation: Multiple potential synthetic routes are generated.

Route Evaluation: The proposed routes are ranked based on various criteria such as the number of steps, estimated yield, and the cost of starting materials.

This computational approach can accelerate the discovery of novel and efficient synthetic methods for producing this compound and its derivatives.

Molecular Dynamics Simulations (if applicable to academic structural studies)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, which is an amino acid analogue, MD simulations can provide valuable insights into its dynamic behavior in different environments, such as in aqueous solution. nih.govacs.orgacs.orgresearchgate.net

MD simulations can be used to investigate:

Conformational Dynamics: How the molecule's shape and the conformation of the thiomorpholine ring change over time in solution.

Solvation: How the molecule interacts with surrounding solvent molecules, such as water. This includes the formation and breaking of hydrogen bonds.

Intermolecular Interactions: How this compound molecules interact with each other at higher concentrations.

These simulations start with an initial structure of the molecule and then calculate the forces between atoms and the resulting motions over a series of small time steps. The trajectory of the atoms over time provides a detailed picture of the molecule's dynamic behavior. This information is crucial for understanding its physical properties and how it might behave in a biological system. mdpi.com

Advanced Analytical and Characterization Methodologies

Enantioseparation Techniques

The separation of the (S)-enantiomer from its (R)-counterpart is a critical step in obtaining enantiopure (S)-thiomorpholine-3-carboxylic acid. This is typically achieved through the formation of diastereomers using chiral derivatizing agents or by direct chromatographic resolution on chiral stationary phases.

Chiral Derivatizing Agent Applications

The derivatization of a racemic mixture of thiomorpholine-3-carboxylic acid with an enantiomerically pure chiral derivatizing agent (CDA) results in the formation of a mixture of diastereomers. These diastereomers possess distinct physical properties, such as different boiling points and solubilities, which allows for their separation by standard chromatographic or crystallization techniques.

A common strategy involves the reaction of the amino group of thiomorpholine-3-carboxylic acid with a CDA. For instance, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a well-established CDA that reacts with primary and secondary amines to form stable diastereomeric adducts. These adducts can then be separated by reverse-phase high-performance liquid chromatography (HPLC). The difference in the elution times of the diastereomers allows for the quantification of the enantiomeric excess of the original sample.

Another approach is the derivatization of the carboxylic acid functionality. Chiral amines, such as (R)-1-phenylethylamine, can be used to form diastereomeric amide derivatives. The separation of these amides can be achieved by chromatography, and subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of thiomorpholine-3-carboxylic acid.

Chiral Derivatizing Agent (CDA)Functional Group TargetedResulting DiastereomerSeparation Technique
Marfey's Reagent (FDAA)Amino groupDiastereomeric N-substituted dinitrophenyl alaninamidesReverse-Phase HPLC
(R)-1-PhenylethylamineCarboxylic acid groupDiastereomeric amidesChromatography (e.g., HPLC, column chromatography)

Chromatographic Resolution Methods

Direct enantiomeric separation of thiomorpholine-3-carboxylic acid can be achieved using chiral high-performance liquid chromatography (chiral HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support (e.g., Chiralpak® and Chiralcel® columns), are widely used for the resolution of a broad range of chiral compounds, including amino acids and their derivatives. phenomenex.comhplc.eu The selection of the appropriate chiral column and mobile phase is crucial for achieving optimal separation. For a carboxylic acid-containing compound like this compound, the mobile phase composition, including the type of organic modifier (e.g., isopropanol, ethanol) and the presence of acidic or basic additives, can significantly influence the retention and resolution factors.

For example, a typical method for the chiral resolution of a similar cyclic amino acid might involve a Chiralpak® AD-H column with a mobile phase consisting of a mixture of hexane (B92381) and a polar organic solvent like ethanol (B145695) or isopropanol, often with the addition of a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape and resolution.

Spectroscopic Analysis for Structural Elucidation

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are vital for the structural confirmation and for probing the mechanistic aspects of reactions involving this compound.

In a study investigating the bioactivation of L-thiomorpholine-3-carboxylic acid, gas chromatography/mass spectrometry (GC/MS) was employed to analyze the tert-butyldimethylsilyl ester derivative. nih.gov This analysis was crucial in identifying the formation of [2H]TMC after incubation with rat kidney cytosol and sodium borodeuteride, which provided evidence for the intermediate formation of the imine 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid. nih.gov While a detailed mass spectral fragmentation pattern of the parent compound is not extensively reported, for carboxylic acids in general, mass spectrometry can reveal characteristic losses of the carboxyl group (a loss of 45 Da) and other fragmentation pathways that can help confirm the molecular structure.

Advanced NMR techniques, such as 2D-NMR (e.g., COSY, HSQC, HMBC), would be instrumental in unambiguously assigning all proton and carbon signals of this compound and its derivatives, providing detailed insights into the connectivity and spatial relationships of the atoms within the molecule.

X-ray Crystallography for Absolute Configuration Determination

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms.

To determine the absolute configuration of this compound, one could crystallize a diastereomeric salt formed by reacting the racemic acid with a chiral base of known absolute configuration. The resulting crystal structure of the diastereomer would allow for the unambiguous assignment of the (S) or (R) configuration to the thiomorpholine-3-carboxylic acid moiety.

Analytical TechniqueInformation ObtainedRelevance to this compound
X-ray CrystallographyPrecise three-dimensional atomic arrangement, bond lengths, and bond angles.Unambiguous determination of the absolute (S) configuration through analysis of a suitable diastereomeric salt crystal. Provides conformational details of the thiomorpholine (B91149) ring.

Q & A

Q. What are common synthetic routes for (S)-thiomorpholine-3-carboxylic acid, and how are stereochemical purity and yield optimized?

The synthesis of this compound typically involves chiral derivatization or enantioselective cyclization. A notable method uses polymer-supported Fmoc-Ser(tBu)-OH for solid-phase synthesis, enabling precise control over stereochemistry and reducing side reactions . Optimization of yield (typically 60-85%) and enantiomeric excess (>95%) is achieved via temperature-controlled cyclization and iterative HPLC purification. Key parameters include reaction time (12-24 hr), solvent polarity (e.g., DMF or THF), and catalytic bases like DIPEA .

Q. What analytical techniques are essential for characterizing this compound?

Critical techniques include:

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to confirm enantiomeric purity .
  • NMR spectroscopy (¹H/¹³C) for structural validation, with characteristic shifts at δ 3.8-4.2 ppm (morpholine ring protons) and δ 175-180 ppm (carboxylic acid carbon) .
  • Mass spectrometry (HRMS) for molecular ion confirmation (exact mass: ~163.04 g/mol) .
  • Polarimetry to verify specific optical rotation ([α]D²⁵ = +15° to +25° in methanol) .

Advanced Research Questions

Q. How can enantiomeric separation of this compound derivatives be improved for pharmacological studies?

Advanced separation employs chiral derivatizing agents, such as (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester, to form diastereomeric complexes. These complexes are resolved via reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Retention time differences of 2-4 minutes ensure baseline separation (ee >99%). This method is critical for studying structure-activity relationships in drug candidates targeting cysteine proteases .

Q. What strategies address contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme inhibition assays) often arise from:

  • Solvent-dependent conformational changes : Use standardized assay buffers (e.g., PBS pH 7.4) to minimize artifacts.
  • Batch-to-batch stereochemical variability : Implement QC protocols with chiral chromatography for every synthesis batch .
  • Cellular vs. cell-free assay differences : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How does the thiomorpholine ring’s sulfur atom influence the compound’s reactivity and binding affinity?

The sulfur atom enhances:

  • Electrophilicity : Facilitates nucleophilic attacks at the β-carbon, enabling functionalization (e.g., alkylation or acylation) .
  • Hydrogen bonding : The thioether group participates in non-covalent interactions with cysteine residues in enzymes (e.g., caspase-3), improving binding affinity (ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol for morpholine analogs) .
  • Metabolic stability : Resists oxidative degradation compared to oxygen-containing morpholines (t₁/₂ in liver microsomes: 120 min vs. 45 min) .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound derivatives?

Molecular dynamics (MD) simulations with AMBER or GROMACS force fields predict:

  • LogP values : Correlated with experimental data (R² = 0.89) for blood-brain barrier permeability.
  • CYP450 interactions : Docking studies identify metabolic hotspots (e.g., CYP3A4 oxidation sites) .
  • Solubility : COSMO-RS calculations estimate aqueous solubility (1.2-3.5 mg/mL) under physiological conditions .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • pH stability : Incubate the compound in buffers (pH 1-10) at 37°C for 48 hr. Monitor degradation via HPLC, noting instability below pH 3 (hydrolysis of the thiomorpholine ring) .
  • Thermal stability : Use TGA/DSC to determine decomposition onset (~180°C) and optimize storage conditions (recommended: -20°C under argon) .

Q. What are best practices for resolving low yields in solid-phase synthesis of this compound peptides?

  • Coupling efficiency : Use PyBOP/HOBt activation instead of HBTU to reduce racemization (<2%) .
  • Cleavage optimization : Employ TFA/TIS/H₂O (95:2.5:2.5) for 2 hr to minimize side-chain modifications .
  • Purification : Apply countercurrent chromatography (CCC) with heptane/ethyl acetate/MeOH/water (5:5:5:5) for challenging separations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.